4-Allyloxybenzophenone

Overview

Description

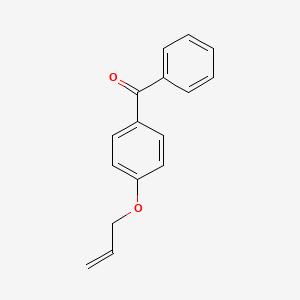

4-Allyloxybenzophenone is an organic compound with the molecular formula C16H14O2. It is a derivative of benzophenone, where one of the phenyl groups is substituted with an allyloxy group. This compound is known for its applications in various fields, including polymer chemistry and material science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Allyloxybenzophenone can be synthesized through several methods. One common method involves the reaction of 4-hydroxybenzophenone with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures. The general reaction scheme is as follows:

4-Hydroxybenzophenone+Allyl Bromide→this compound+HBr

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Allyloxybenzophenone undergoes various chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the benzophenone moiety can be reduced to form alcohols.

Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of 4-allyloxybenzoic acid.

Reduction: Formation of 4-allyloxybenzyl alcohol.

Substitution: Formation of various substituted benzophenone derivatives.

Scientific Research Applications

4-Allyloxybenzophenone has a wide range of applications in scientific research:

Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of polymers with specific properties, such as UV resistance.

Material Science: It is employed in the development of advanced materials, including coatings and adhesives.

Biology and Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy.

Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-allyloxybenzophenone involves its ability to absorb UV light and undergo photochemical reactions. This property makes it useful as a UV absorber in polymer matrices, where it helps to protect materials from UV-induced degradation. The molecular targets and pathways involved in its photochemical activity include the generation of reactive oxygen species and the subsequent initiation of polymerization or cross-linking reactions.

Comparison with Similar Compounds

Similar Compounds

4-Hydroxybenzophenone: Lacks the allyloxy group, making it less reactive in certain applications.

4-Methoxybenzophenone: Contains a methoxy group instead of an allyloxy group, leading to different chemical reactivity.

4-Allyloxy-2-hydroxybenzophenone: Contains an additional hydroxyl group, which can influence its solubility and reactivity.

Uniqueness

4-Allyloxybenzophenone is unique due to the presence of the allyloxy group, which imparts specific chemical reactivity and properties. This makes it particularly valuable in applications requiring UV absorption and photochemical stability.

Biological Activity

4-Allyloxybenzophenone (ABP), a derivative of benzophenone, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antioxidant, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : CHO

- CAS Number : 2549-87-3

- Molecular Weight : 256.30 g/mol

The compound features a benzophenone core with an allyloxy group substituent, which significantly influences its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. Research indicates that it is effective against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Escherichia coli | Moderate inhibition |

| Bacillus subtilis | Weak inhibition |

| Candida albicans | Weak to moderate inhibition |

In a comparative study, ABP was evaluated alongside standard antibiotics, revealing its potential as an alternative antimicrobial agent. The lipophilicity of ABP enhances its penetration into microbial membranes, thereby increasing its efficacy against pathogens .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays. The compound demonstrates significant free radical scavenging activity, surpassing some established antioxidants like Trolox.

| Assay Method | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 25.5 |

| ABTS Radical Scavenging | 18.7 |

These findings suggest that ABP can mitigate oxidative stress-related damage in biological systems, making it a candidate for further investigation in the development of antioxidant therapies .

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study conducted on the antibacterial effects of ABP revealed that the compound showed moderate activity against S. aureus and E. coli, indicating its potential as a natural preservative in food products .

- Antioxidant Properties Investigation : In vitro studies demonstrated that ABP effectively scavenged free radicals, providing insights into its protective role against oxidative damage in cellular models .

- Therapeutic Potential Exploration : Preliminary research suggests that ABP may have applications in treating skin disorders due to its ability to inhibit inflammatory pathways and promote skin health through its antioxidant properties .

Future Directions

The biological activity of this compound presents numerous avenues for future research:

- Pharmacological Development : Investigating the compound's potential as an antimicrobial agent in clinical settings.

- Formulation Studies : Exploring the incorporation of ABP into topical formulations for enhanced skin protection.

- Mechanistic Studies : Understanding the molecular mechanisms underlying its antioxidant and antimicrobial activities.

Properties

IUPAC Name |

phenyl-(4-prop-2-enoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-2-12-18-15-10-8-14(9-11-15)16(17)13-6-4-3-5-7-13/h2-11H,1,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWGRLFEHAONPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292940 | |

| Record name | 4-Allyloxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42403-77-0 | |

| Record name | NSC86527 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Allyloxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.